2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione
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Description
“2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is a derivative of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (NDNs). These compounds have been prepared and incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine, or 2,4,6-tris (trichloromethyl)-1,3,5-triazine .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular formula of “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is C12H7N3O4. It has an average mass of 257.202 Da and a monoisotopic mass of 257.043671 Da .Chemical Reactions Analysis
These compounds can be used as versatile photoinitiators of polymerization. The ring-opening cationic polymerization of epoxides, as well as the free radical polymerization of acrylates, can be performed upon exposure to various visible LEDs .Scientific Research Applications
Antiviral Properties
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione derivatives have shown effectiveness in inhibiting viral replication, particularly against herpes simplex and vaccinia viruses. This inhibition occurs in chick embryo cell cultures, with ocular and dermal infections in rabbits also being preventable or reduced in severity when treated with these compounds (GARCIA-GANCEDO et al., 1979).
Polymerization Initiators
Derivatives of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione have been utilized in photoinitiating systems for polymerization. These derivatives are effective in the ring-opening cationic polymerization of epoxides and the free radical polymerization of acrylates. Their ability to facilitate polymerization under various light conditions, including blue, green, and red light, marks them as efficient and versatile in polymerization processes (Xiao et al., 2015).
Chemical Sensors
Compounds derived from 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione, especially those containing an amino group, have been used to develop new chemosensor systems. These systems show high selectivity in determining anions, indicating their potential in analytical chemistry (Tolpygin et al., 2012).
Photophysical Characteristics
A study on 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione revealed insights into its photophysical characteristics. These properties were investigated in various organic solvents and assessed for influences by different factors like pH and metal ions. This kind of research is crucial in understanding the applications of these compounds in areas like sensor technology and materials science (Staneva et al., 2020).
Antimicrobial Activity
Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, a compound structurally related to 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione, have been synthesized and evaluated for antimicrobial activity. These derivatives showed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kuran et al., 2012).
Antitumor Properties
Certain derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione have been designed and synthesized, demonstrating notable antitumor activity against various cancer cell lines. These results suggest their potential as a new class of antitumor agents (Wu et al., 2010).
properties
IUPAC Name |
2-amino-5-nitrobenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-14-11(16)8-3-1-2-6-4-7(15(18)19)5-9(10(6)8)12(14)17/h1-5H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNAPNTIQGRGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364281 |
Source
|
Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione | |
CAS RN |
62578-85-2 |
Source
|
Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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